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molecular formula C17H19N3O4S B8402158 1-[(p-Nitrophenyl)sulfonyl]-4-(o-methylphenyl)piperazine

1-[(p-Nitrophenyl)sulfonyl]-4-(o-methylphenyl)piperazine

Cat. No. B8402158
M. Wt: 361.4 g/mol
InChI Key: MGIAASHLAIATSE-UHFFFAOYSA-N
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Patent
US04159331

Procedure details

A mixture of 5.00 g (0.0142 m) of 1-[(p-nitrophenyl)sulfonyl]-4-(o-methylphenyl)piperazine, 0.3 g of platinum oxide, and 150 ml of chloroform is shaken under pressure on a Parr hydrogenator until hydrogen uptake ceases (25 minutes). The catalyst is removed on a fine sintered glass funnel and the filtrate is taken to dryness. Crystallization from ethyl acetate/methylene chloride/Skellysolve® B hexanes gives 2.66 g (57%) of 1-[(p-aminophenyl)-sulfonyl]-4-(o-methylphenyl)piperazine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:18][CH2:17][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[CH3:25])[CH2:15][CH2:14]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pt]=O.C(Cl)(Cl)Cl>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:14][CH2:15][N:16]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[CH3:25])[CH2:17][CH2:18]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed on a fine sintered glass funnel
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate/methylene chloride/Skellysolve® B hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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